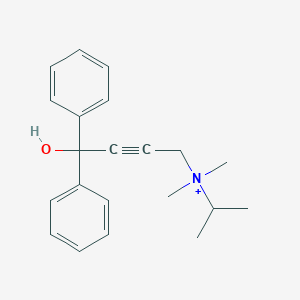
(4-HYDROXY-4,4-DIPHENYLBUT-2-YN-1-YL)DIMETHYL(PROPAN-2-YL)AZANIUM
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-HYDROXY-4,4-DIPHENYLBUT-2-YN-1-YL)DIMETHYL(PROPAN-2-YL)AZANIUM is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a hydroxyl group, an isopropyl group, and a dimethylamino group attached to a diphenylbutynyl backbone. Its complex structure makes it an interesting subject for research in organic chemistry and related disciplines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-HYDROXY-4,4-DIPHENYLBUT-2-YN-1-YL)DIMETHYL(PROPAN-2-YL)AZANIUM typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Diphenylbutynyl Backbone: The initial step involves the coupling of two phenyl groups to a butynyl moiety. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, using phenylacetylene and a suitable aryl halide.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via a hydroxylation reaction, often using reagents like osmium tetroxide or potassium permanganate.
Attachment of the Isopropyl and Dimethylamino Groups: The final steps involve the introduction of the isopropyl and dimethylamino groups through nucleophilic substitution reactions. This can be achieved using isopropylamine and dimethylamine in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
(4-HYDROXY-4,4-DIPHENYLBUT-2-YN-1-YL)DIMETHYL(PROPAN-2-YL)AZANIUM undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form different derivatives, such as the reduction of the alkyne group to an alkene or alkane using hydrogenation catalysts.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, or potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions include carbonyl derivatives, reduced alkenes or alkanes, and substituted amines, depending on the specific reaction conditions and reagents used.
科学研究应用
(4-HYDROXY-4,4-DIPHENYLBUT-2-YN-1-YL)DIMETHYL(PROPAN-2-YL)AZANIUM has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (4-HYDROXY-4,4-DIPHENYLBUT-2-YN-1-YL)DIMETHYL(PROPAN-2-YL)AZANIUM involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the dimethylamino group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-hydroxy-N-isopropyltryptamine: A compound with a similar isopropyl group but different overall structure.
4-hydroxy-N-methyl-N-isopropyltryptamine: Another related compound with a methyl group instead of a dimethylamino group.
Uniqueness
(4-HYDROXY-4,4-DIPHENYLBUT-2-YN-1-YL)DIMETHYL(PROPAN-2-YL)AZANIUM is unique due to its combination of functional groups and the diphenylbutynyl backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C21H26NO+ |
|---|---|
分子量 |
308.4 g/mol |
IUPAC 名称 |
(4-hydroxy-4,4-diphenylbut-2-ynyl)-dimethyl-propan-2-ylazanium |
InChI |
InChI=1S/C21H26NO/c1-18(2)22(3,4)17-11-16-21(23,19-12-7-5-8-13-19)20-14-9-6-10-15-20/h5-10,12-15,18,23H,17H2,1-4H3/q+1 |
InChI 键 |
QKCKFJODNFMYKD-UHFFFAOYSA-N |
SMILES |
CC(C)[N+](C)(C)CC#CC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
规范 SMILES |
CC(C)[N+](C)(C)CC#CC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















